molecular formula C21H15ClFN3OS B2669102 2-(4-chlorophenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 954051-18-4

2-(4-chlorophenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B2669102
CAS No.: 954051-18-4
M. Wt: 411.88
InChI Key: YCYGVBRBBWWNLH-UHFFFAOYSA-N
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Description

The compound “2-(4-chlorophenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide” is a complex organic molecule. Thiazoles, which are a core structural motif in this compound, are important heterocyclics exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . The reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yielded 2-(4-(1-(2-(4-(2-Arylhydrazono)-5-s-4,5-dihydrothiazol-2-yl)hydrazono)-ethyl)phenyl)isoindoline-1,3-dione .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques . For instance, 1H-NMR and 13C-NMR have been used to determine the hydrogen and carbon environments within the molecule .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For example, the reaction of 2-(4-(1-(2-(4-oxo-4,5-dihydrothiazol-2-yl)hydrazono)ethyl)phenyl)isoindoline-1,3-dione with arylidenemalononitrile yielded 5-amino-2-(2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinyl)-7-substituted-7H-pyrano[2,3-d]thiazole-6-carbonitrile .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For example, the yield, melting point, and IR spectra of the synthesized compounds have been reported .

Scientific Research Applications

Photochemical and Thermochemical Modeling

One study focused on the photochemical and thermochemical modeling of benzothiazolinone acetamide analogs, including those structurally related to 2-(4-chlorophenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide. The compounds demonstrated potential as photosensitizers in dye-sensitized solar cells (DSSCs), showing good light harvesting efficiency (LHE) and promising free energy of electron injection, suggesting applications in photovoltaic cells. Additionally, the study explored the non-linear optical (NLO) activity, revealing that these compounds exhibit varied second-order hyperpolarizability values, indicating their potential in NLO applications. Molecular docking studies further highlighted their binding interactions with Cyclooxygenase 1 (COX1), suggesting implications in biological systems (Mary et al., 2020).

Anticancer Activity

Research on novel fluoro-substituted benzo[b]pyran derivatives, which are structurally related to the compound of interest, demonstrated significant anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations. This suggests the potential of these compounds in developing new anticancer treatments (Hammam et al., 2005).

Metabolic Stability Improvement

Another study focused on the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors. It aimed to improve metabolic stability by exploring various 6,5-heterocycles as alternatives to the benzothiazole ring. The study identified compounds with similar in vitro potency and in vivo efficacy while exhibiting minimal deacetylated metabolites, indicating an approach to enhancing metabolic stability (Stec et al., 2011).

Antimicrobial Activity

Derivatives of benzothiazole, including those structurally akin to the compound of interest, have been synthesized and evaluated for antimicrobial activity. These compounds have shown promising results against various bacterial and fungal microbial strains, highlighting their potential as antimicrobial agents (Anuse et al., 2019).

Mechanism of Action

The mechanism of action of similar compounds has been explored in the context of their biological activities . For instance, some compounds have shown promising quorum-sensing inhibitors with IC50 of 115.2 μg mL−1, 182.2 μg mL−1 and 45.5 μg mL−1, respectively .

Safety and Hazards

The safety and hazards associated with similar compounds have been studied in the context of their biological activities . For instance, the anticancer screening of synthesized N-(4-(4-bromophenyl)-thiazol-2-yl)-2-chloroacetamide derivatives was conducted against the oestrogen receptor positive human breast adenocarcinoma, MCF7 .

Future Directions

The future directions for the research on similar compounds involve the design and synthesis of novel compounds with improved biological activities . For instance, the discovery of novel compounds which inhibit quorum sensing without being antibiotic are currently emerging fields .

Properties

IUPAC Name

2-(4-chlorophenyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClFN3OS/c22-15-9-7-14(8-10-15)12-19(27)26(13-16-4-1-2-11-24-16)21-25-20-17(23)5-3-6-18(20)28-21/h1-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCYGVBRBBWWNLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN(C2=NC3=C(C=CC=C3S2)F)C(=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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